molecular formula C21H23N5O4 B5184308 N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea

N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea

Cat. No. B5184308
M. Wt: 409.4 g/mol
InChI Key: KCIOEMMEHMVWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPyU, and it has been studied for its biochemical and physiological effects. In

Mechanism of Action

FPyU works by inhibiting the activity of the enzyme 15-lipoxygenase (15-LOX), which is responsible for the production of pro-inflammatory molecules. By inhibiting 15-LOX, FPyU can reduce inflammation, oxidative stress, and cell death. Additionally, FPyU can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the expression of antioxidant genes.
Biochemical and Physiological Effects:
FPyU has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, FPyU can improve blood flow, reduce oxidative stress, and prevent cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using FPyU in lab experiments is its high potency and specificity. FPyU has been shown to have a high affinity for 15-LOX, which makes it an effective inhibitor of this enzyme. However, one of the limitations of using FPyU is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are various future directions for the study of FPyU, including its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to optimize the synthesis method of FPyU and to improve its solubility in water. Furthermore, the mechanism of action of FPyU needs to be further elucidated to fully understand its biochemical and physiological effects. Finally, the safety and toxicity of FPyU need to be studied in detail to ensure its clinical applicability.

Synthesis Methods

The synthesis of FPyU involves the reaction of 1-(3-furoyl)-4-piperidinyl)-1H-pyrazole-5-carboxylic acid with 2-methoxyphenyl isocyanate. The reaction takes place in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is FPyU, which is a white crystalline solid. The synthesis method has been optimized to achieve high yields of FPyU.

Scientific Research Applications

FPyU has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, FPyU has been shown to have neuroprotective effects and can prevent neurodegeneration. In oncology, FPyU has been studied for its anti-cancer properties and has shown promising results in inhibiting tumor growth. In cardiovascular diseases, FPyU has been shown to have vasodilatory effects and can improve blood flow.

properties

IUPAC Name

1-[2-[1-(furan-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-29-18-5-3-2-4-17(18)23-21(28)24-19-6-10-22-26(19)16-7-11-25(12-8-16)20(27)15-9-13-30-14-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIOEMMEHMVWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea

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